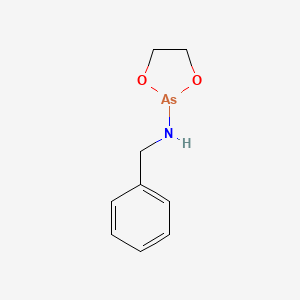
N-Benzyl-1,3,2-dioxarsolan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1,3,2-dioxarsolan-2-amine is a chemical compound with the molecular formula C9H13NO2 It is characterized by the presence of a benzyl group attached to a 1,3,2-dioxarsolan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,3,2-dioxarsolan-2-amine typically involves the reaction of benzylamine with a suitable dioxarsolan precursor under controlled conditions. One common method involves the use of benzylamine and 1,3,2-dioxarsolan-2-one in the presence of a catalyst such as a Lewis acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,3,2-dioxarsolan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
N-Benzyl-1,3,2-dioxarsolan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1,3,2-dioxarsolan-2-amine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors, altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1,3,2-dioxarsolan-2-one
- N-Benzyl-1,3,2-dioxarsolan-2-thione
- N-Benzyl-1,3,2-dioxarsolan-2-amine derivatives
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62163-83-1 |
|---|---|
Molecular Formula |
C9H12AsNO2 |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
N-benzyl-1,3,2-dioxarsolan-2-amine |
InChI |
InChI=1S/C9H12AsNO2/c1-2-4-9(5-3-1)8-11-10-12-6-7-13-10/h1-5,11H,6-8H2 |
InChI Key |
CCRPSXRBWVQAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[As](O1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


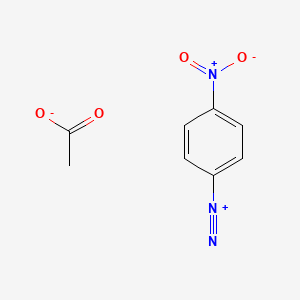
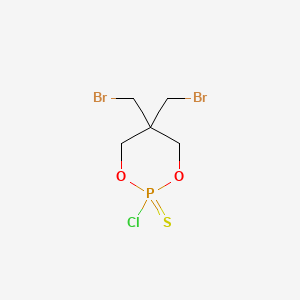
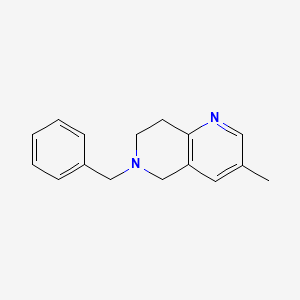
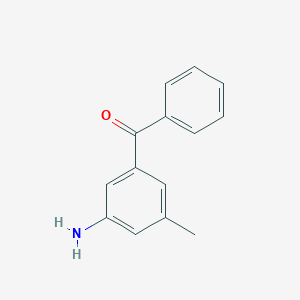
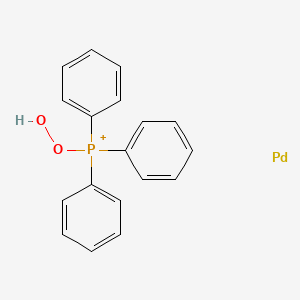
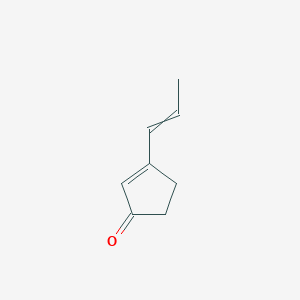
![N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide](/img/structure/B14553302.png)
![[(tert-Butoxymethyl)sulfanyl]benzene](/img/structure/B14553306.png)
![4-Methyl-3-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14553308.png)
![2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14553316.png)
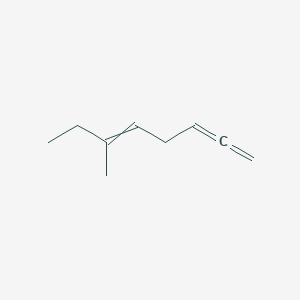

![N-[(Benzyloxy)carbonyl]glycyl-(3S)-3-hydroxy-L-proline](/img/structure/B14553340.png)
![8-[5-Aminoamylamino]-6-methoxy-5-[4-methoxyphenoxy]quinoline](/img/structure/B14553342.png)
